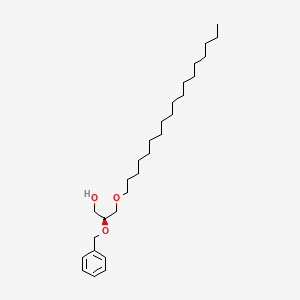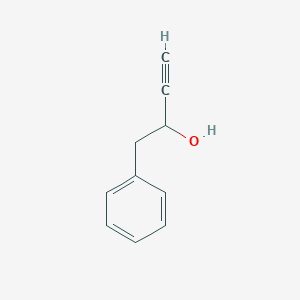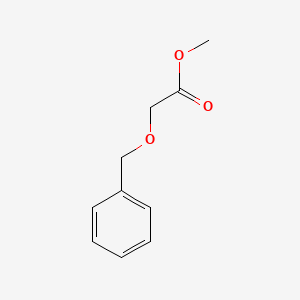
Methyl 2-(benzyloxy)acetate
Overview
Description
Methyl 2-(benzyloxy)acetate is an organic compound belonging to the ester family. It is characterized by its pleasant aroma and is commonly used in the synthesis of various organic molecules. The compound has the molecular formula C10H12O3 and is known for its applications in both academic research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(benzyloxy)acetate can be synthesized through the esterification of 2-(benzyloxy)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or thionyl chloride . The reaction typically involves refluxing the mixture at elevated temperatures to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is then purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(benzyloxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form 2-(benzyloxy)acetic acid and methanol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can participate in transesterification reactions to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Transesterification: Alcohols in the presence of acid or base catalysts.
Major Products:
Hydrolysis: 2-(benzyloxy)acetic acid and methanol.
Reduction: 2-(benzyloxy)ethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Methyl 2-(benzyloxy)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(benzyloxy)acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-(benzyloxy)acetic acid, which can further participate in biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes and other proteins .
Comparison with Similar Compounds
- Ethyl 2-(benzyloxy)acetate
- Methyl 2-(phenoxy)acetate
- Methyl 2-(benzyloxy)propanoate
Comparison: Methyl 2-(benzyloxy)acetate is unique due to its specific ester linkage and the presence of a benzyloxy group. This structural feature imparts distinct reactivity and properties compared to similar compounds. For instance, ethyl 2-(benzyloxy)acetate has a similar structure but with an ethyl group instead of a methyl group, leading to differences in boiling points and reactivity .
Properties
IUPAC Name |
methyl 2-phenylmethoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEIZSSWCVSZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471651 | |
| Record name | METHYL 2-(BENZYLOXY)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31600-43-8 | |
| Record name | METHYL 2-(BENZYLOXY)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)
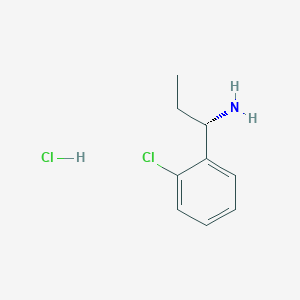
![cis-1'-Oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-C]pyridine]-4-carboxylic acid hydrochloride](/img/structure/B1354247.png)
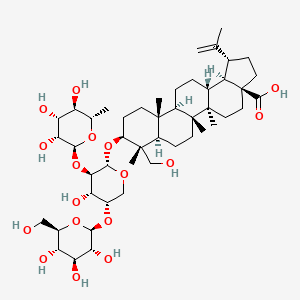
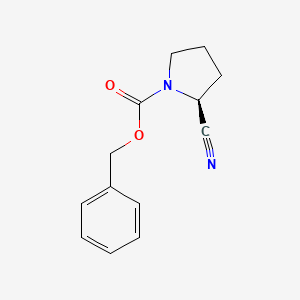
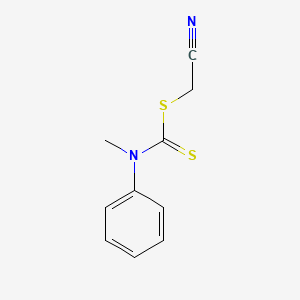
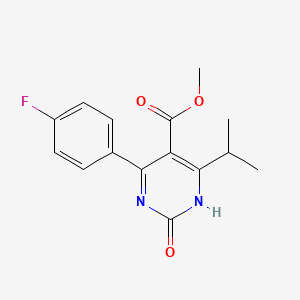
![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)
